molecular formula C21H23N7O3S B1666211 AZD2858 CAS No. 486424-20-8

AZD2858

Katalognummer: B1666211
CAS-Nummer: 486424-20-8
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: FHCSBLWRGCOVPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD2858 is a selective glycogen synthase kinase-3 (GSK-3) inhibitor with an IC₅₀ of 68 nM for GSK-3α/β. It primarily targets the Wnt/β-catenin signaling pathway, promoting β-catenin stabilization and nuclear translocation, which modulates cell cycle progression, apoptosis, and differentiation .

  • Oncology: this compound induces centrosome destabilization, mitotic failure, and S-phase arrest in glioblastoma (GBM) cell lines (IC₅₀: 2.5–2.9 µM) and enhances radiotherapy efficacy by increasing tumor radiosensitivity .
  • Bone Regeneration: It accelerates fracture healing in rodent models by increasing trabecular bone mass and osteoblast activity .

Eigenschaften

IUPAC Name

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCSBLWRGCOVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486424-20-8
Record name 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Route and Key Intermediates

AZD2858 belongs to the pyrazine class of ATP-competitive GSK-3 inhibitors, characterized by a central pyrazine carboxamide scaffold substituted with a sulfonylated piperazine moiety. The synthesis begins with the formation of the pyrazine core through cyclocondensation reactions, followed by sequential functionalization:

  • Sulfonation : Introduction of the 4-(4-methylpiperazinyl)sulfonyl group at the para position of a phenyl ring via sulfonylation using chlorosulfonic acid.
  • Amidation : Coupling of the pyrazinecarboxylic acid intermediate with 3-aminopyridine using carbodiimide-based reagents such as EDCI or HOBt.

The final product is isolated as an ethanesulfonic acid (esylate) salt to enhance solubility and stability, increasing the molecular weight from 453.52 (free base) to 673.79.

Property Free Base Esylate Salt
Molecular Formula C₂₁H₂₃N₇O₃S C₂₁H₂₃N₇O₃S·C₂H₆O₃S
Molecular Weight (g/mol) 453.52 673.79
CAS Registry 486424-20-8 Not Disclosed

Critical Process Parameters

  • Temperature Control : Exothermic reactions during sulfonation require maintenance at −10°C to prevent side reactions.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane) achieves >98% purity, confirmed by HPLC.

Purification and Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves this compound from synthetic byproducts, with a retention time of 8.2 minutes. Mass spectrometry (ESI+) confirms the molecular ion at m/z 454.1 [M+H]⁺ for the free base and 674.3 [M+H]⁺ for the esylate.

Spectroscopic Validation

¹H NMR (DMSO-d₆, 400 MHz) key peaks:

  • δ 8.95 (s, 1H, pyrazine NH)
  • δ 8.45 (d, J = 4.8 Hz, 1H, pyridine H)
  • δ 3.15 (m, 4H, piperazine CH₂).

Formulation and Stability Profiling

Solubility and Solution Preparation

This compound exhibits limited aqueous solubility (0.01 mM in water) but dissolves readily in DMSO (10 mM). Standard stock solutions (10 mM in DMSO) remain stable for six months at −20°C, with no detectable degradation by HPLC.

Solvent Maximum Solubility (mg/mL) Maximum Concentration (mM)
DMSO 4.54 10
Water 0.045 0.1

In Vivo Formulation

For rodent studies, this compound is suspended in 0.5% methylcellulose and administered orally at 20–30 mg/kg/day. Bioavailability exceeds 60% due to the esylate salt’s enhanced absorption.

Quality Control in Biological Assays

Batch Consistency Testing

Each synthesis batch undergoes:

  • Potency Assay : Inhibition of GSK-3α/β (IC₅₀ = 0.9/5 nM) using recombinant human enzymes.
  • Tau Phosphorylation Assay : IC₅₀ = 76 nM in NIH-3T3 cells expressing 4-repeat tau.

Stability Under Experimental Conditions

This compound remains stable in cell culture media (RPMI-1640 + 10% FBS) for 72 hours at 37°C, with <5% degradation.

Challenges and Optimization Strategies

Scale-Up Limitations

  • Low Yield : The final amidation step yields ≤35% due to steric hindrance from the 3-aminopyridine group.
  • Cost of Goods : High reagent costs (e.g., EDCI) necessitate alternative coupling agents for industrial-scale production.

Counterion Alternatives

While the esylate salt improves solubility, maleate and hydrochloride salts are under investigation to reduce hygroscopicity.

Analyse Chemischer Reaktionen

  • AZ2858 unterliegt wahrscheinlich aufgrund seiner GSK-3-hemmenden Aktivität verschiedenen Reaktionen. Diese Reaktionen können Phosphorylierung, Dephosphorylierung und Wechselwirkungen mit anderen zellulären Komponenten umfassen.
  • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen vom jeweiligen Kontext und der Anwendung ab. Detaillierte Studien sind erforderlich, um die genauen Mechanismen und Produkte aufzuklären.
  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

    • AZ2858 inhibits GSK-3, leading to β-catenin stabilization and activation of the Wnt pathway. This activation influences gene expression, cell fate, and tissue homeostasis.
    • The molecular targets involve GSK-3 itself, β-catenin, and downstream effectors. The exact pathways may vary depending on the cellular context.
  • Vergleich Mit ähnlichen Verbindungen

    1-Azakenpaullone

    Parameter AZD2858 1-Azakenpaullone
    IC₅₀ (GSK-3β) 68 nM 18 nM
    Selectivity Moderate (targets GSK-3α/β) High (100× selective over CDK1/5)
    Therapeutic Focus Glioma, bone regeneration Neurodegenerative diseases, cancer
    Key Findings Induces mitotic failure in GBM; enhances radiotherapy Potent apoptosis in leukemia models
    References

    Mechanistic Differences :

    • While both inhibit GSK-3β, 1-Azakenpaullone shows higher potency but lacks evidence in glioma or bone applications. This compound’s unique radiosensitization and bone anabolic effects make it clinically versatile .

    ICG-001

    Parameter This compound ICG-001
    Target GSK-3α/β β-catenin/CBP interaction
    Primary Effect Cell cycle arrest, mitotic failure Apoptosis induction
    GBM Cell Response Reduces proliferation (↓CDK1/2, ↓TGF-β) Increases apoptosis (↑Caspase-3)
    Combination Therapy Synergizes with radiotherapy Limited data
    References

    Functional Contrast :

    • In U87 glioma cells, this compound downregulates cell cycle genes (e.g., CDK1/2) and TGF-β signaling, whereas ICG-001 predominantly induces apoptosis. This compound’s dual action on proliferation and mitosis offers broader antineoplastic utility .

    Capivasertib

    Parameter This compound Capivasertib
    Target GSK-3α/β AKT
    Apoptosis Induction Minimal Significant (↑Caspase-3, ↓Cyclin D1)
    Prostate Cancer No standalone apoptosis effect Reduces persister cell survival
    Combination Outcome Reverses capivasertib’s cell cycle effects Enhances docetaxel efficacy
    References

    Therapeutic Implications :

    • In prostate cancer, capivasertib alone induces apoptosis, while this compound lacks this effect. However, this compound modulates GSK-3β activity, influencing capivasertib’s downstream targets like Cyclin D1 .

    Data Tables

    Table 1: Pharmacodynamic Properties of GSK-3 Inhibitors

    Compound IC₅₀ (GSK-3β) Key Pathways Affected Clinical Applications
    This compound 68 nM Wnt/β-catenin, TGF-β, CDK1/2 Glioma, bone regeneration
    1-Azakenpaullone 18 nM CDK1/5, apoptosis Leukemia, neurodegeneration
    ICG-001 N/A β-catenin/CBP, Caspase-3 Colorectal cancer

    Table 2: Efficacy in Preclinical Models

    Compound GBM IC₅₀ (µM) Bone Regeneration Radiosensitization
    This compound 2.5–2.9 Yes Yes
    1-Azakenpaullone 0.5–1.0* No No
    ICG-001 1.2–2.0 No No

    *Estimated from leukemia studies .

    Biologische Aktivität

    AZD2858 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various biological contexts, particularly in bone healing and oncology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

    GSK-3 is a serine/threonine kinase that plays a crucial role in several cellular processes, including metabolism, cell proliferation, and survival. Inhibition of GSK-3 by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which is vital for bone formation and repair. By preventing the degradation of β-catenin, this compound promotes osteoblastic differentiation and enhances bone healing processes.

    Fracture Healing in Rats

    A pivotal study investigated the effects of this compound on fracture healing in rats. The study involved creating femoral fractures and administering this compound at a dose of 30 μmol/kg daily for three weeks. Key findings included:

    • Increased Mineral Density : Peripheral quantitative computed tomography (pQCT) showed a significant increase in mineral density (28% at 2 weeks and 38% at 3 weeks) in the calluses of treated rats compared to controls.
    • Enhanced Bone Strength : Four-point bending tests indicated that fractures healed with greater strength in this compound-treated animals, demonstrating direct bone repair without an endochondral component .
    Time PointMineral Density Increase (%)Mineral Content Increase (%)Strength Increase
    2 Weeks2881Significant
    3 Weeks3893Significant

    These results suggest that this compound effectively drives mesenchymal cells toward an osteoblastic lineage, facilitating rapid bone repair.

    Oncological Applications

    This compound has also been explored for its cytotoxic effects on cancer cells, particularly glioma. In vitro studies demonstrated that:

    • Induction of Cell Death : this compound exposure led to mitotic defects and cell death in patient-derived glioma cell lines (GBM1 and GBM4). The compound induced centrosome disruption and S-phase arrest, contributing to tumor growth delay.
    • Adjuvant Therapy Potential : When combined with radiation therapy, this compound enhanced cytotoxicity in glioma xenografts, indicating its potential as an effective adjuvant treatment .

    Case Studies and Clinical Trials

    Clinical investigations have further elucidated the role of this compound in treating various conditions:

    • CNS Disorders : A review highlighted the use of GSK-3 inhibitors like this compound in clinical trials for CNS disorders such as Alzheimer’s disease and bipolar disorder. The compound's ability to modulate neuroinflammation and promote neuroprotection has been noted .
    DiseaseClinical Trials Involved
    Alzheimer’sMultiple trials
    Bipolar DisorderSeveral inhibitors used
    GliomaOngoing studies

    Q & A

    Q. What is the primary mechanism of AZD2858 in modulating Wnt/β-catenin signaling?

    this compound inhibits glycogen synthase kinase-3 (GSK-3α/β), stabilizing β-catenin by preventing its phosphorylation and degradation. This leads to β-catenin nuclear translocation and activation of Wnt target genes, promoting processes like osteogenesis and stem cell proliferation . For validation, researchers should perform nuclear/cytoplasmic fractionation followed by Western blotting to quantify β-catenin accumulation (e.g., in SCAPs or U87 glioma cells) .

    Q. How should this compound concentrations be optimized for in vitro cytotoxicity assays?

    Dose-response curves in glioma cell lines (e.g., U251, U87) show significant survival reduction at 500 nM–1 µM this compound, with IC₅₀ values varying by cell type. Use CCK-8 or EdU assays to quantify viability/proliferation, and validate morphology changes via phase-contrast imaging at 24–48 hours post-treatment .

    Q. What in vivo models are suitable for studying this compound’s bone-healing effects?

    Rat fracture models treated orally with 20 mg/kg this compound daily demonstrate increased trabecular bone mass and accelerated fracture repair. Key endpoints include micro-CT analysis of bone mineral density (BMD) and histochemical staining for osteogenic markers (e.g., ALP, osteocalcin) .

    Advanced Research Questions

    Q. How can single-cell sequencing resolve this compound’s heterogeneous effects on stem cell populations?

    Single-cell RNA-seq of this compound-treated SCAPs identified distinct clusters (e.g., SCAPs-TPM2, SCAPs-MYH11) with upregulated genes (PRKCA, SMURF2) linked to Wnt signaling. Use pseudotime trajectory analysis (Monocle3) to map differentiation pathways and infer regulatory networks .

    Q. What experimental designs address contradictory findings on this compound’s role in cancer proliferation?

    this compound reduces U87 glioma proliferation by downregulating TGF-β/CDK pathways but enhances colorectal cancer cell apoptosis when combined with FOLFIRI. To reconcile context-dependent effects, employ transcriptomic profiling (RNA-seq) and functional assays (e.g., 3D spheroid invasion, Ki67 staining) across multiple cell lines .

    Q. How does this compound synergize with DNA-damaging agents in cancer therapy?

    In HCT116 colorectal cancer, this compound disrupts TopBP1 condensates, inhibiting ATR/Chk1 signaling and potentiating SN-38 (a topoisomerase inhibitor). Use co-treatment assays with γH2AX/phospho-Chk1 staining to quantify DNA damage synergy and comet assays to assess replication stress .

    Q. What methodologies optimize this compound delivery in tissue engineering?

    Hydrogel-loaded this compound enhances localized bone regeneration in rat models. For in vitro testing, incorporate this compound into alginate or PEG hydrogels and measure osteogenic differentiation via qPCR (e.g., RUNX2, SP7) and Alizarin Red staining .

    Methodological Considerations

    Q. How to control for off-target effects in GSK-3 inhibition studies?

    Compare this compound with selective GSK-3 inhibitors (e.g., CHIR99021) and use rescue experiments (e.g., β-catenin siRNA) to confirm pathway specificity. Include negative controls (e.g., solvent-only treatment) in Western blot and immunofluorescence assays .

    Q. What statistical approaches are recommended for analyzing this compound dose-response data?

    Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. For single-cell or omics data, apply Benjamini-Hochberg correction for multiple comparisons and cluster-specific differential expression analysis (e.g., Seurat’s FindMarkers) .

    Q. How to validate this compound’s impact on β-catenin nuclear translocation?

    Combine immunofluorescence (β-catenin/DAPI co-staining) with subcellular fractionation. Quantify nuclear β-catenin intensity using ImageJ and confirm transcriptional activity via luciferase reporters (TOPflash/FOPflash) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    AZD2858
    Reactant of Route 2
    AZD2858

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.